molecular formula C7H3ClN2O5 B106864 3,5-Dinitrobenzoyl chloride CAS No. 99-33-2

3,5-Dinitrobenzoyl chloride

Cat. No.: B106864
CAS No.: 99-33-2
M. Wt: 230.56 g/mol
InChI Key: NNOHXABAQAGKRZ-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H3ClN2O5 and its molecular weight is 230.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2697. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Nitrobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Organic Photovoltaics

3,5-Dinitrobenzoyl chloride has been linked to graphene oxide nanosheets to create a material used in organic bulk heterojunction photovoltaic devices. This combination significantly improved the performance of these devices, demonstrating a notable increase in power conversion efficiency (Stylianakis et al., 2012).

Use in Hydroxyl Group Analysis

It has been adapted for semi-micro analysis of hydroxyl groups in compounds like polyethylene glycol and non-ionic surfactants. This application involves colorimetric analysis after chromatographic separation, allowing for the precise quantification of hydroxyl content in these substances (Han, 1967).

In Chiral Stationary Phases for Chromatography

This compound is used in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs are employed for the chiral separation of various compounds, indicating its utility in the field of analytical chemistry (Yu et al., 2016).

Role in Spatial Complementarity and Chiral Recognition

This compound has been utilized to acylate amines, aiding in the study of chromatographic behavior on π-basic CSPs. This application contributes to understanding the factors influencing enantioselectivity in chromatographic separations (Pirkle et al., 1993).

In Organic Synthesis

This compound is involved in the synthesis of various organic compounds, serving as a reactant in multiple chemical reactions. This includes its use in the preparation of 3,5-dinitrobenzaldehyde, demonstrating its versatility in synthetic chemistry (Siggins et al., 2003).

Food Analysis

It's used for pre-column derivatization of biogenic amines in fermented foods, enabling their quantification through high-performance liquid chromatography. This is crucial for food safety and quality control (Kirschbaum et al., 2000).

Medical Applications

This compound is involved in the synthesis of xylan esters, which have shown potential as creatinine adsorbents. This application is significant in the treatment of chronic renal failure, demonstrating the compound's utility in medical research (Kong et al., 2015).

In Clinical Chemistry

The compound is used in serum creatinine assays, offering an alternative method with improved analytical recovery and specificity. This highlights its importance in clinical diagnostic applications (Parekh & Sims, 1977).

As an Organic Reagent

This compound serves as an organic reagent in various analytical procedures, particularly in the preparation of crystalline derivatives of organic compounds. This demonstrates its broad applicability in organic analysis (J. R., 1945).

Use in Polyterephthalamides Synthesis

The compound reacts with various alcohols to form derivatives used in the synthesis of polyterephthalamides. These polymers exhibit unique properties like solubility and hydrophilicity, indicating the compound's role in advanced materials science (Spiliopoulos & Mikroyannidis, 1996).

Safety and Hazards

3,5-Dinitrobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and is suspected of causing genetic defects . In contact with water, it releases gases which are toxic if inhaled . It is recommended to use personal protective equipment, avoid contact with skin, eyes, and clothing, and ensure adequate ventilation when handling this compound .

Future Directions

3,5-Dinitrobenzoyl chloride is an important intermediate for organic synthesis . It has been used in the quantitative estimation of hydroxyl groups in pyridine . Certain ester derivatives containing aromatic ring nitro groups may be useful in the search for new antifungal drugs .

Biochemical Analysis

Biochemical Properties

3,5-Dinitrobenzoyl chloride is mainly used in the analysis of organic compounds, specifically alcohols and amines . It is used in cases where the substance to be analyzed is sensitive and cannot be directly reacted with 3,5-dinitrobenzoic acid

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with alcohols and amines to form derivatives . This reaction likely involves the formation of a covalent bond between the this compound and the alcohol or amine, resulting in a change in the chemical structure of the biomolecule.

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 68–69 °C , suggesting that it is relatively stable under normal laboratory conditions.

Properties

IUPAC Name

3,5-dinitrobenzoyl chloride
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InChI

InChI=1S/C7H3ClN2O5/c8-7(11)4-1-5(9(12)13)3-6(2-4)10(14)15/h1-3H
Source PubChem
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InChI Key

NNOHXABAQAGKRZ-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl
Source PubChem
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Molecular Formula

C7H3ClN2O5
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DSSTOX Substance ID

DTXSID2059194
Record name Benzoyl chloride, 3,5-dinitro-
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Molecular Weight

230.56 g/mol
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Physical Description

Solid; [Merck Index] Light yellow crystals; [Sigma-Aldrich MSDS]
Record name 3,5-Dinitrobenzoyl chloride
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CAS No.

99-33-2
Record name 3,5-Dinitrobenzoyl chloride
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Record name 3,5-Dinitrobenzoyl chloride
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Record name 3,5-Dinitrobenzoyl chloride
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Record name Benzoyl chloride, 3,5-dinitro-
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Record name Benzoyl chloride, 3,5-dinitro-
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Record name 3,5-dinitrobenzoyl chloride
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Record name 3,5-DINITROBENZOYL CHLORIDE
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Synthesis routes and methods

Procedure details

3,5 dinitrobenzoic acid and ethyl acetate were placed in a reaction vessel. While thionyl chloride with some drops of DMF (about double as many moles as dinitrobenzoic acid) was dropped into the reaction mixtures, the reaction mixtures were refluxed with stirring until the generation of hydrogen chloride gas stopped. The reacted solution was concentrated until a solid could be precipitated and was poured into hexane and then the precipitated solid was separated by filtration. 3,5-dinitrobenzoic chloride was obtained in a 90% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,5-DNB?

A1: The molecular formula of 3,5-dinitrobenzoyl chloride is C7H3ClN2O5, and its molecular weight is 230.56 g/mol. []

Q2: What are the key spectroscopic features of 3,5-DNB?

A2: Infrared (IR) spectroscopy reveals characteristic bands for the carbonyl group (C=O), nitro groups (NO2), and C-Cl bond. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) provides detailed information about the hydrogen and carbon environments within the molecule. [, ]

Q3: Is the carbonyl chloride group in 3,5-DNB planar?

A3: X-ray crystallography shows that the carbonyl chloride group is slightly twisted out of plane with respect to the benzene ring, with a dihedral angle of approximately 7-10°. The nitro group at the 5-position also exhibits some twisting. []

Q4: How does 3,5-DNB react as a derivatizing agent?

A4: this compound acts as an acylating agent, reacting with nucleophiles like amines and alcohols to form esters and amides, respectively. This derivatization strategy is widely employed in analytical chemistry to enhance detectability and separation characteristics for HPLC analysis. [, , , , , , ]

Q5: What types of compounds have been synthesized using 3,5-DNB?

A5: Researchers have utilized 3,5-DNB in the synthesis of various compounds, including: * Polymers: Hyperbranched aromatic polyamides [, ], poly(amide-imides) [], polyisoprenes [], and poly(ester-ureas) []. * Pharmaceutical Intermediates: Potential therapeutic agents for Huntington's Disease and cancer [], carbocyclic analogues of distamycin with alkylating properties []. * Derivatives for Analytical Chemistry: Benzoyl derivatives for HPLC analysis of polyamines [, , , , ], amphetamines [], and alcohols [, ].

Q6: Can 3,5-DNB participate in oxidative addition reactions?

A6: Yes, 3,5-DNB can undergo oxidative addition with transition metal complexes. For example, it reacts with trans-chlorocarbonylbis(dimethylphenylphosphine)iridium(I) to yield isomeric iridium(III) complexes. []

Q7: What solvents are suitable for reactions involving 3,5-DNB?

A7: Common solvents include dichloromethane, benzene, ether, tetrahydrofuran (THF), and dimethylformamide (DMF). [, , , , , ]

Q8: Are there any special handling considerations for 3,5-DNB?

A8: 3,5-DNB is moisture-sensitive and should be handled under anhydrous conditions.

Q9: How is 3,5-DNB typically quantified?

A9: High-performance liquid chromatography (HPLC) with UV detection is frequently used to quantify 3,5-DNB derivatives. [, , , , , , ]

Q10: What other analytical techniques are relevant to 3,5-DNB research?

A10: In addition to HPLC and the spectroscopic methods mentioned earlier, techniques like gas chromatography-mass spectrometry (GC-MS), elemental analysis, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and X-ray diffraction are employed to characterize 3,5-DNB and its derivatives. [, , , , ]

Q11: How does the structure of 3,5-DNB influence its reactivity?

A11: The two nitro groups at the 3 and 5 positions of the benzene ring withdraw electron density from the carbonyl carbon, making it more electrophilic and reactive towards nucleophiles.

Q12: Have any structure-activity relationship studies been conducted with 3,5-DNB?

A12: Research on the immunological responses to substituted meta-dinitrobenzenes, including 3,5-DNB, suggests a link between chemical reactivity and the frequency of antibody induction. [, ] Additionally, studies have explored the influence of the 1-substituent in dinitrobenzene derivatives on their sensitization potential. []

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